molecular formula C16H7Cl3F26Si B12351170 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane CAS No. 1621953-16-9

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane

Cat. No.: B12351170
CAS No.: 1621953-16-9
M. Wt: 827.6 g/mol
InChI Key: DNAXFVIUOFWRIJ-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane is a highly fluorinated organosilane compound. It is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane typically involves the reaction of a fluorinated alkylsilane with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and advanced purification techniques to ensure high purity and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, amines, and water. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions include various functionalized silanes, silanols, and siloxane polymers. These products have diverse applications in coatings, adhesives, and sealants.

Scientific Research Applications

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in the development of advanced materials.

    Biology: The compound’s hydrophobic properties make it useful in the modification of surfaces for biological assays and diagnostics.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable, hydrophobic coatings.

    Industry: The compound is used in the production of water-repellent coatings, lubricants, and anti-corrosion treatments.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane involves its interaction with surfaces and other molecules through its highly fluorinated structure. The compound’s hydrophobic and lipophobic nature allows it to form stable, low-energy surfaces that repel water and other polar substances. This property is exploited in various applications, including surface modification and protective coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyltrimethoxysilane
  • Perfluorooctyltrichlorosilane
  • Perfluorodecyltrichlorosilane

Uniqueness

Compared to similar compounds, 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane offers a unique combination of high fluorine content and trichlorosilane functionality. This combination provides enhanced chemical resistance, thermal stability, and the ability to form strong bonds with various substrates. These properties make it particularly valuable in applications requiring durable, hydrophobic coatings and materials.

Properties

CAS No.

1621953-16-9

Molecular Formula

C16H7Cl3F26Si

Molecular Weight

827.6 g/mol

IUPAC Name

trichloro-[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]silane

InChI

InChI=1S/C16H7Cl3F26Si/c17-46(18,19)3-4(6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(43,44)45)1-2-5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)42/h4H,1-3H2

InChI Key

DNAXFVIUOFWRIJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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